4-isopropoxy-N-(4-methylphenyl)benzamide
Description
4-Isopropoxy-N-(4-methylphenyl)benzamide is a benzamide derivative characterized by an isopropoxy substituent at the para-position of the benzoyl ring and a 4-methylphenyl group attached to the amide nitrogen. Benzamides are widely studied for their structural diversity and biological relevance, particularly in medicinal chemistry, where substituents like isopropoxy and methyl groups influence solubility, bioavailability, and target interactions .
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34g/mol |
IUPAC Name |
N-(4-methylphenyl)-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C17H19NO2/c1-12(2)20-16-10-6-14(7-11-16)17(19)18-15-8-4-13(3)5-9-15/h4-12H,1-3H3,(H,18,19) |
InChI Key |
UYISALVIQBGBNQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Conformational Comparisons
The spatial arrangement of aromatic rings and substituents significantly impacts the physicochemical and biological properties of benzamides. Key comparisons include:
- Dihedral Angles : The dihedral angle between benzoyl and aniline rings varies with substituent positions. For example, 4-methyl-N-(4-methylphenyl)benzamide has a 59.6° angle, while the 2-methyl analog exhibits a larger 81.4° angle due to steric hindrance .
- Conformational Flexibility : The anti-conformation of the amide group is common in benzamides, as seen in 4-methyl-N-(4-methylphenyl)benzamide . Electron-donating groups like isopropoxy may enhance solubility compared to methyl or methoxy groups .
Physical and Chemical Properties
Substituents influence melting points, boiling points, and density:
- Isopropoxy vs. Methoxy : The bulkier isopropoxy group in 4-isopropoxy-N-(4-isopropylphenyl)benzamide likely reduces crystallinity compared to smaller substituents like methoxy, as seen in 4-methoxy-N-(3-methylphenyl)benzamide .
Key Research Findings and Gaps
- Biological Screening: The antitumor mechanisms of 4-isopropoxy-N-(4-methylphenyl)benzamide require experimental validation, building on evidence from related thiazolidinone derivatives .
- Synthetic Routes : outlines methods for triazole derivatives, but adaptations for isopropoxy benzamides need exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
